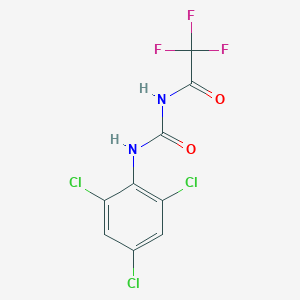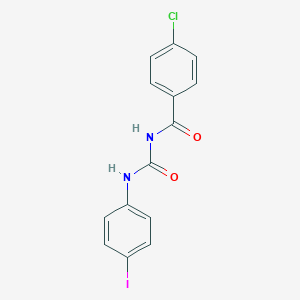![molecular formula C24H20FN7OS B284428 2-[(2-fluorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284428.png)
2-[(2-fluorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-fluorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has attracted the attention of researchers due to its potential applications in the pharmaceutical industry. This compound has been found to possess various biological activities, including anticancer and antiviral properties.
Wissenschaftliche Forschungsanwendungen
2-[(2-fluorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been found to possess various biological activities, including anticancer and antiviral properties. Several studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to inhibit the replication of several viruses, including HIV and HCV.
Wirkmechanismus
The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, studies have suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways involved in cancer cell growth and viral replication.
Biochemical and Physiological Effects
This compound has been found to induce apoptosis and cell cycle arrest in cancer cells. Additionally, this compound has been found to inhibit the replication of several viruses, including HIV and HCV. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-fluorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its potential as a therapeutic agent for cancer and viral infections. However, one limitation of using this compound is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-fluorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of more efficient synthesis methods to increase the yield and purity of the compound.
3. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases.
4. Studies to improve the solubility and bioavailability of this compound.
5. Investigation of the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
This compound is a chemical compound that has potential applications in the pharmaceutical industry due to its biological activities, including anticancer and antiviral properties. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 2-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid with 3-aminopyridine in the presence of a coupling reagent. The resulting compound is then subjected to a series of purification steps to obtain the final product.
Eigenschaften
Molekularformel |
C24H20FN7OS |
|---|---|
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-methyl-N,7-dipyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H20FN7OS/c1-15-20(22(33)29-18-8-5-11-27-13-18)21(16-7-4-10-26-12-16)32-23(28-15)30-24(31-32)34-14-17-6-2-3-9-19(17)25/h2-13,21H,14H2,1H3,(H,29,33)(H,28,30,31) |
InChI-Schlüssel |
JNVICMZWBCBTGS-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C(N2C(=N1)N=C(N2)SCC3=CC=CC=C3F)C4=CN=CC=C4)C(=O)NC5=CN=CC=C5 |
SMILES |
CC1=C(C(N2C(=N1)N=C(N2)SCC3=CC=CC=C3F)C4=CN=CC=C4)C(=O)NC5=CN=CC=C5 |
Kanonische SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3F)N1)C4=CN=CC=C4)C(=O)NC5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284346.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide](/img/structure/B284347.png)
![2-[({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B284349.png)

![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B284353.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B284354.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284360.png)
![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)
![4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate](/img/structure/B284362.png)
![1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate](/img/structure/B284363.png)


